2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759311
InChI: InChI=1S/C15H23N3O2.C2H4O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17;1-2(3)4/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19);1H3,(H,3,4)
SMILES: CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N
Molecular Formula: C17H27N3O4
Molecular Weight: 337.4 g/mol

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate

CAS No.:

Cat. No.: VC13759311

Molecular Formula: C17H27N3O4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate -

Specification

Molecular Formula C17H27N3O4
Molecular Weight 337.4 g/mol
IUPAC Name acetic acid;tert-butyl N-[2-[4-(2-amino-2-iminoethyl)phenyl]ethyl]carbamate
Standard InChI InChI=1S/C15H23N3O2.C2H4O2/c1-15(2,3)20-14(19)18-9-8-11-4-6-12(7-5-11)10-13(16)17;1-2(3)4/h4-7H,8-10H2,1-3H3,(H3,16,17)(H,18,19);1H3,(H,3,4)
Standard InChI Key PTASEALBNBUKJT-UHFFFAOYSA-N
SMILES CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N
Canonical SMILES CC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenyl ring substituted with a 2-aminoethyl group, where the amine is protected by a Boc group. The acetamidine moiety (–C(=NH)NH₂) is attached para to the ethylamine side chain, forming a conjugate that enhances its reactivity in nucleophilic and electrophilic reactions. The acetate salt form improves solubility in polar solvents, a critical factor for its utility in biological assays .

Key Structural Features:

  • Boc Protection: The tert-butoxycarbonyl group shields the primary amine during synthetic modifications, enabling selective functionalization of other sites .

  • Acetamidine Group: This strongly basic moiety (pKa ~12) facilitates interactions with acidic residues in enzymes or receptors, making it valuable in inhibitor design .

Physicochemical Data

PropertyValueSource
Molecular Weight337.4 g/mol (acetate salt)
Molecular FormulaC₁₇H₂₇N₃O₄
Purity>97%
CAS Number885269-98-7
SMILESCC(=O)O.CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=N)N

The discrepancy in molecular weight between sources (277.36 g/mol in vs. 337.4 g/mol in) arises from the inclusion of the acetic acid counterion in the latter .

Synthesis and Optimization

Stepwise Synthetic Routes

The synthesis involves multi-step organic reactions, typically beginning with Boc protection of a primary amine followed by coupling to a halogenated aromatic precursor.

Example Protocol:

  • Boc Protection: React 4-(2-aminoethyl)phenylacetamidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to install the Boc group .

  • Acetylation: Treat the intermediate with acetic anhydride to form the acetate salt, enhancing crystallinity.

  • Purification: Isolate the product via column chromatography or recrystallization, achieving >97% purity .

Mechanistic Insights

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), regenerating the free amine for subsequent reactions. This orthogonal protection strategy is critical in multi-step syntheses, such as peptide coupling or heterocycle formation .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

Deprotection of the Boc group yields a primary amine that interacts with enzymatic active sites. For instance, analogs of this compound have shown inhibitory activity against serine proteases and kinases, with IC₅₀ values in the micromolar range .

Intermediate in Anticancer Drug Development

Structurally related thiazolidinone derivatives exhibit potent anticancer properties. In the NCI-60 screen, analogs demonstrated GI₅₀ values of 0.12–10.9 μM against leukemia and colon cancer cell lines . While direct data on 2-[4-(2-N-Boc-amino-ethyl)-phenyl]-acetamidine acetate is limited, its role as a precursor to bioactive thiazolidinones is well-established .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (s, 9H, Boc CH₃), 2.89 (t, J=6.8 Hz, 2H, CH₂NH), 3.41 (q, J=6.8 Hz, 2H, CH₂Ph), 7.21–7.28 (m, 4H, Ar-H).

  • IR (KBr): 1680 cm⁻¹ (C=O, Boc), 1645 cm⁻¹ (C=N, acetamidine) .

Future Directions

Ongoing research focuses on derivatizing the acetamidine group to enhance binding affinity for therapeutic targets. Computational modeling studies predict strong interactions with the S1 pocket of trypsin-like proteases, suggesting potential in anticoagulant therapy .

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